molecular formula C14H18O2 B1317125 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 28945-95-1

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1317125
CAS RN: 28945-95-1
M. Wt: 218.29 g/mol
InChI Key: YIHSDISKXGDKPU-UHFFFAOYSA-N
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Description

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one (BNDN) is a synthetic organic compound that is widely used in laboratory experiments due to its unique properties. It has been studied extensively in recent years, and its potential applications have been explored in numerous scientific fields.

Scientific Research Applications

Synthesis and Biological Evaluation

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated for their biological activities. A study by Wang et al. (2017) focused on designing and synthesizing these derivatives as Bcl-2 inhibitors, highlighting their potential in anticancer applications. The derivatives exhibited notable anticancer activities against various human neoplastic cell lines, with certain compounds showing lower cytotoxicities compared to traditional drugs.

Cytoprotective Effects

Kil et al. (2018) isolated new dihydronaphthalenones from the wood of Catalpa ovata, demonstrating their cytoprotective effects against oxidative damage in HepG2 cells. The study (Kil et al., 2018) found that these compounds showed antioxidant activities by directly scavenging intracellular reactive oxygen species and inducing antioxidant enzymes, suggesting their potential in protective roles against oxidative stress.

Chemical Synthesis Advances

Research by Liu et al. (2012) introduced an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones using a novel catalytic system. This method (Liu et al., 2012) offers a straightforward procedure for preparing these derivatives with good yields, underlining its significance in chemical synthesis and potential pharmaceutical applications.

Novel Compounds with Biological Activities

A study by Sang et al. (2017) reported on a novel 3,4-dihydronaphthalen-1(2H)-one derivative with spiro-butyrolactone, showcasing selective cytotoxic activity against certain cancer cell lines (Sang et al., 2017). This discovery adds to the compound's portfolio of potential applications in cancer treatment.

Methodological Innovations in Chemistry

The Friedel-Crafts acylation process, a key method in synthesizing aryl ketones, was improved by using hexafluoroisopropanol (HFIP) as a promoter and solvent. This innovation (Li, 2017) eliminates the need for additional reagents or catalysts, showcasing a significant advancement in the synthesis of dihydronaphthalen-1(2H)-one derivatives.

properties

IUPAC Name

6-butoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHSDISKXGDKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517148
Record name 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one

CAS RN

28945-95-1
Record name 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.50 g of 6-hydroxy-1-tetralone in 20 ml of acetone, 2.54 g of potassium carbonate and 2 ml of 1-bromobutane were heated under reflux for four days. After evaporation the residue was diluted carefully in 20 ml of 1N hydrochloric acid and extracted three times with ethyl acetate. Then the extracts were washed with aqueous saturated solutions of sodium hydrogen carbonate and sodium chloride and dried over sodium sulfate. After evaporation the resulting residue was purified by chromatography with diethyl ether/petroleum ether (1:2) to yield 3.08 g (91.5% of the theoretical yield) of 6-n-butoxy-1-tetralone in the form of a nearly colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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